Thymidine, 3'-amino-3'-deoxy-

Description

BenchChem offers high-quality Thymidine, 3'-amino-3'-deoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thymidine, 3'-amino-3'-deoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

52447-12-8 |

|---|---|

Molecular Formula |

C17H23NO7S |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;sulfuric acid |

InChI |

InChI=1S/C17H21NO3.H2O4S/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;1-5(2,3)4/h2-9,12,17-21H,10-11H2,1H3;(H2,1,2,3,4)/t12-,17-;/m0./s1 |

InChI Key |

JXARSSZTHSDLEW-XHXSRVRCSA-N |

Isomeric SMILES |

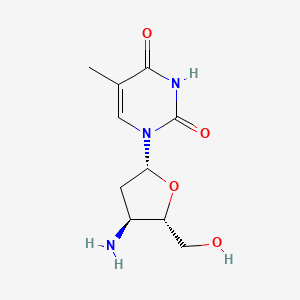

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3'-Amino-3'-deoxythymidine: Chemical Properties, Structure, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3'-amino-3'-deoxythymidine (AMT). This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the causality behind its chemical behavior and biological activity. The information herein is curated to be a self-validating system of knowledge, grounded in authoritative sources to empower researchers in their scientific endeavors.

Introduction

3'-Amino-3'-deoxythymidine, a synthetic analogue of the natural nucleoside thymidine, stands as a molecule of significant interest in the realms of medicinal chemistry and molecular biology. It is perhaps most widely recognized as a principal metabolite of the renowned antiretroviral drug, 3'-azido-3'-deoxythymidine (zidovudine or AZT), used in the treatment of HIV infection.[1][2] However, AMT possesses its own distinct spectrum of biological activities, including notable antineoplastic properties.[3] This guide will delve into the core chemical properties, structural intricacies, synthesis, and mechanism of action of AMT, providing a robust resource for professionals in drug discovery and development.

Part 1: Chemical Identity and Physicochemical Properties

3'-Amino-3'-deoxythymidine is systematically named 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione.[4][5] Its fundamental properties are summarized in the table below, providing a comparative perspective with its parent nucleoside, thymidine, and its synthetic precursor, zidovudine.

| Property | 3'-Amino-3'-deoxythymidine (AMT) | Zidovudine (AZT) | Thymidine |

| Molecular Formula | C₁₀H₁₅N₃O₄[4] | C₁₀H₁₃N₅O₄[6] | C₁₀H₁₄N₂O₅ |

| Molecular Weight | 241.24 g/mol [4][7] | 267.24 g/mol [6] | 242.23 g/mol |

| Melting Point | 161-162 °C[7] | ~121-125 °C[6] | ~185 °C |

| Appearance | Off-white solid[4] | Slightly off-white odorless powdery solid[6] | White crystalline powder |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, Methanol[4] | Water (20 g/L at 25 °C), Ethanol[8] | Water (sparingly), hot water, pyridine |

| LogP (predicted) | -1.0[5] | 0.05[6] | -1.48 |

The substitution at the 3' position of the deoxyribose ring—an amino group in AMT and an azido group in AZT—imparts significant changes in the physicochemical properties compared to the hydroxyl group in thymidine. The increased polarity of the amino group in AMT contributes to its solubility profile.

Part 2: Structural Elucidation and Conformational Analysis

The biological function of a nucleoside analogue is intrinsically linked to its three-dimensional structure. The stereochemistry of AMT is crucial for its interaction with biological macromolecules.

Chemical Structure

The structure of 3'-amino-3'-deoxythymidine is depicted below. The key feature is the replacement of the 3'-hydroxyl group of the deoxyribose sugar with an amino group, with a specific stereochemical configuration.

Caption: Synthesis of AMT via catalytic transfer hydrogenation of AZT.

Step-by-Step Methodology:

-

Dissolution: Dissolve 3'-azido-3'-deoxythymidine (AZT) (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalyst and Reagent Addition: To this solution, add ammonium formate (HCOONH₄) (excess, e.g., 5-10 eq) and 10% palladium on activated carbon (Pd/C) (catalytic amount, e.g., 0.1 eq by weight).

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (AZT) is completely consumed.

-

Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Purification: The crude product can be purified by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure 3'-amino-3'-deoxythymidine.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 4: Biological Activity and Mechanism of Action

The biological effects of 3'-amino-3'-deoxythymidine are multifaceted, with its antineoplastic properties being of particular interest.

Antineoplastic Activity

AMT has demonstrated growth inhibition activity against various cancer cell lines, notably human T-cell acute lymphoblastoid leukemia cells (CCRF-HSB-2 and CCRF-CEM) and murine leukemia L1210 cells. [3][9][10]This activity is linked to its ability to interfere with DNA synthesis. [3]

Mechanism of Action: Inhibition of DNA Polymerase

The primary mechanism underlying the biological activity of AMT involves its intracellular phosphorylation to 3'-amino-3'-deoxythymidine-5'-triphosphate (AMT-TP). This phosphorylated form acts as a competitive inhibitor of DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP). [9] The triphosphate form of AMT has been shown to be a competitive inhibitor of DNA polymerase-alpha, with a reported Ki of 3.3 µM against a Km of 8 µM for dTTP. [9]This inhibition of DNA polymerase leads to a decrease in the incorporation of thymidine into DNA, thereby halting DNA replication and cell proliferation. [9]

Caption: Mechanism of action of 3'-amino-3'-deoxythymidine.

It is important to note that while AMT-TP is an effective inhibitor, studies have not detected the incorporation of AMT into the DNA of L1210 cells, suggesting that its primary role is that of a competitive inhibitor rather than a chain terminator in this context. [9]

Part 5: Spectroscopic Characterization

For the unambiguous identification and quality control of 3'-amino-3'-deoxythymidine, a combination of spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of AMT provides characteristic signals for the protons of the thymine base and the deoxyribose sugar. Key signals include the anomeric proton (H-1'), the protons of the furanose ring, and the methyl group of the thymine base.

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule.

While specific, fully assigned spectral data from a primary literature source was not retrieved in the searches, typical chemical shift ranges for similar nucleoside structures can be expected. The PubChem database provides access to submitted NMR spectra which can be used as a reference. [4]

Infrared (IR) Spectroscopy

The IR spectrum of AMT displays characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

O-H stretching: A broad band around 3400 cm⁻¹ for the hydroxyl group.

-

C=O stretching: Strong absorptions around 1650-1700 cm⁻¹ for the carbonyl groups of the thymine ring.

-

C-N stretching: In the region of 1000-1250 cm⁻¹.

The PubChem database contains IR spectra for 3'-amino-3'-deoxythymidine. [4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For AMT, electrospray ionization (ESI) would be a suitable method. The expected molecular ion peak [M+H]⁺ would be observed at m/z 242.11. Fragmentation would likely involve the loss of the hydroxymethyl group, cleavage of the glycosidic bond, and fragmentation of the sugar ring.

Part 6: Applications in Research and Development

Beyond its intrinsic biological activities, 3'-amino-3'-deoxythymidine serves as a valuable building block and research tool in several areas:

-

Oligonucleotide Synthesis: The 3'-amino group provides a reactive handle for the synthesis of modified oligonucleotides with nitrogen-containing internucleotide linkages. [11]* DNA Sequencing and Labeling: AMT can be used to introduce a label at the 3'-terminus of a DNA strand. [11]* Solid-Phase Synthesis: The amino group allows for the covalent attachment of oligonucleotides to solid supports for various applications. [11]* Prodrug Development: The amino group can be functionalized to create prodrugs with altered pharmacokinetic properties.

Conclusion

3'-Amino-3'-deoxythymidine is a molecule with a rich chemical and biological profile. As the primary metabolite of zidovudine and an antineoplastic agent in its own right, it continues to be a subject of scientific inquiry. A thorough understanding of its chemical properties, structure, synthesis, and mechanism of action, as detailed in this guide, is paramount for researchers seeking to harness its potential in drug discovery, diagnostics, and molecular biology. The provided protocols and data serve as a foundational resource to facilitate and inspire further innovation in the field.

References

-

An Efficient Synthesis of 3'-Amino-3'-deoxythymidine Derivatives. Russian Journal of Bioorganic Chemistry. [Link]

- This citation was not used in the final response.

-

Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. Molecular Pharmacology. [Link]

-

3'-Aminothymidine. PubChem. [Link]

-

Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society. [Link]

-

Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. Pharmaceutical Research. [Link]

-

3-Aminothymidine Inhibits Growth of Cultured Human T-cell Acute Lymphoblastoid Leukemia Cells. Anticancer Research. [Link]

-

Growth inhibition of cultured human leukemia cells by 3-aminothymidine and its analogue. Anticancer Research. [Link]

- This citation was not used in the final response.

- This citation was not used in the final response.

- This citation was not used in the final response.

- This citation was not used in the final response.

-

3'-Amino-3'-deoxythymidine. Veeprho. [Link]

- This citation was not used in the final response.

-

Zidovudine. PubChem. [Link]

- This citation was not used in the final response.

- This citation was not used in the final response.

- This citation was not used in the final response.

- This citation was not used in the final response.

- This citation was not used in the final response.

- This citation was not used in the final response.

- This citation was not used in the final response.

Sources

- 1. 3-Aminothymidine inhibits growth of cultured human T-cell acute lymphoblastoid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of thymidine and uridine on the phosphorylation of 3'-azido-3'-deoxythymidine (zidovudine) in human mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sugar conformational effects on the photochemistry of thymidylyl(3'-5')thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of in vitro biological properties and mouse toxicities of three thymidine analogs active against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3'-Aminothymidine | C10H15N3O4 | CID 108074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The conformationally constrained N-methanocarba-dT analogue adopts an unexpected C4'-exo sugar pucker in the structure of a DNA hairpin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. The Impact of Sugar Pucker on Base Pair and Mispair Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. From a drug repositioning to a structure-based drug design approach to tackle acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3'-Amino-3'-deoxythymidine (AMT)

Abstract

This technical guide provides a comprehensive overview of the predominant synthetic pathways to 3'-amino-3'-deoxythymidine (AMT), a crucial nucleoside analog and the primary catabolite of the antiretroviral drug Zidovudine (AZT).[1][2] Intended for researchers, medicinal chemists, and drug development professionals, this document details the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of AMT. The guide focuses on the most established and efficient route, which proceeds through the key intermediate 3'-azido-3'-deoxythymidine (AZT), offering insights into protecting group strategies, key transformations, and methods for the final azide reduction.

Introduction: The Significance of 3'-Amino-3'-deoxythymidine

3'-Amino-3'-deoxythymidine (AMT) is a modified pyrimidine nucleoside that holds significant interest in medicinal chemistry and pharmacology. As the principal in vivo reduction product of the corresponding 3'-azido-nucleotide, AZT, its study is critical for understanding the metabolism and biological activity of this important antiretroviral therapeutic.[3] The synthesis of AMT is not only vital for metabolic studies but also provides a versatile building block for the creation of novel nucleoside analogs and oligonucleotide modifications. The introduction of the 3'-amino group offers a key chemical handle for conjugation, enabling the development of advanced therapeutic and diagnostic agents.

This guide focuses on the most practical and widely adopted synthetic strategy, which leverages the readily available starting material, thymidine, and proceeds through the pivotal intermediate, AZT.

Strategic Overview: The Pathway from Thymidine to AMT

The most robust and stereochemically controlled synthesis of AMT begins with thymidine. The core strategy involves the transformation of the 3'-hydroxyl group into an amino group. A direct displacement is not feasible; therefore, a multi-step pathway is employed that ensures the correct stereochemistry at the C3' position. This is achieved by first converting the 3'-hydroxyl into a good leaving group and then introducing a nitrogen-containing functionality that can be subsequently reduced to the primary amine. The use of an azide (N₃) group is ideal for this purpose as it is a potent nucleophile and can be reduced to an amine under mild conditions.

The overall synthetic workflow can be logically divided into two main stages:

-

Synthesis of 3'-Azido-3'-deoxythymidine (AZT) from thymidine.

-

Reduction of the 3'-azido group of AZT to afford the target molecule, 3'-amino-3'-deoxythymidine (AMT).

This strategy is outlined in the workflow diagram below.

Caption: Overall workflow for the synthesis of AMT from Thymidine.

Stage 1: Synthesis of 3'-Azido-3'-deoxythymidine (AZT)

The conversion of thymidine to AZT is a cornerstone of nucleoside chemistry. The classical approach, pioneered by Horwitz, involves the creation of a 2,3'-anhydrothymidine intermediate.[4] This strained cyclic ether serves two critical purposes: it activates the 3'-position for nucleophilic attack and, due to the geometry of the ring, ensures that the incoming nucleophile attacks from the opposite face, leading to the required inversion of stereochemistry.

The Role of Protecting Groups

Given that thymidine possesses two hydroxyl groups (at the 5' and 3' positions), selective reaction at the 3'-position requires the temporary masking of the more reactive primary 5'-hydroxyl group.[5]

-

Causality of Choice: The trityl (triphenylmethyl, Tr) group is the protecting group of choice for this synthesis. Its steric bulk makes it highly selective for the primary 5'-hydroxyl over the secondary 3'-hydroxyl.[4] Furthermore, the trityl group is stable under the basic and nucleophilic conditions used in subsequent steps but can be readily removed under mild acidic conditions that do not compromise the integrity of the final product.[6]

Detailed Synthetic Scheme

The pathway from thymidine to AZT is a well-orchestrated sequence of protection, activation, cyclization, ring-opening, and deprotection.

Caption: Reaction scheme for the synthesis of AZT from Thymidine.

Experimental Protocols for AZT Synthesis

-

Protocol:

-

Dissolve thymidine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add trityl chloride (Tr-Cl, ~1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of methanol.

-

Remove the solvent under reduced pressure. Partition the residue between dichloromethane (DCM) and water.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by silica gel column chromatography to yield 5'-O-Tritylthymidine as a white solid.[7]

-

-

Expected Yield: ~90-95%

This transformation proceeds via a two-step, one-pot sequence involving activation of the 3'-hydroxyl as a mesylate, followed by in-situ base-mediated cyclization.

-

Protocol:

-

Dissolve 5'-O-Tritylthymidine (1 equivalent) in anhydrous pyridine and cool to 0 °C.

-

Slowly add methanesulfonyl chloride (MsCl, ~1.5 equivalents) dropwise.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Once the formation of the 3'-O-mesyl intermediate is complete, add an aqueous solution of sodium hydroxide (~4 equivalents) and heat the mixture to ~60-70 °C for 2-3 hours.

-

Cool the mixture to room temperature and neutralize with an acid (e.g., acetic acid).

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by silica gel chromatography to afford 5'-O-Trityl-2,3'-anhydrothymidine.

-

-

Alternative (Mitsunobu Reaction): An intramolecular Mitsunobu reaction can also form the anhydro ring. Dissolve 5'-O-Tritylthymidine (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF at 0°C, followed by the slow addition of diisopropyl azodicarboxylate (DIAD, 1.5 eq.). The reaction is then stirred at room temperature for 12-24 hours.[8]

-

Expected Yield: ~75-85%

This is the key stereochemistry-defining step. The azide ion acts as a nucleophile, attacking the C3' carbon of the strained anhydro ring.

-

Mechanism: S(_N)2 Attack The reaction proceeds via a classic S(_N)2 mechanism. The nucleophilic azide ion (N₃⁻) performs a "backside attack" on the C3' carbon, which is 180° opposite to the C-O bond of the anhydro ring. This concerted attack forces the C-O bond to break and results in a complete inversion of the stereocenter at C3'.[9] This inversion is crucial for obtaining the correct stereoisomer of AZT.

Caption: Mechanism of anhydro ring-opening by azide. (Note: Image placeholders would be replaced with actual chemical structures in a final document)

-

Protocol:

-

Dissolve 5'-O-Trityl-2,3'-anhydrothymidine (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add lithium azide (LiN₃, ~3-4 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

The crude product can be purified by crystallization or silica gel chromatography to yield 5'-O-Trityl-AZT.[10]

-

-

Expected Yield: ~80-90%

The final step in this stage is the removal of the acid-labile trityl group.

-

Protocol:

-

Dissolve 5'-O-Trityl-AZT in 80% aqueous acetic acid.

-

Stir the solution at room temperature for 1-2 hours. The appearance of an orange color from the trityl cation is indicative of the reaction's progress.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the acetic acid under reduced pressure (co-evaporating with toluene can aid this).

-

Purify the resulting crude AZT by silica gel chromatography.[6]

-

-

Expected Yield: >95%

Stage 2: Synthesis of AMT via Azide Reduction

The conversion of the 3'-azido group to a 3'-amino group is the final and critical step in the synthesis of AMT. Several methods are available for this transformation, with the choice depending on factors like scale, available equipment, and tolerance of other functional groups. The two most reliable and high-yielding methods are Catalytic Transfer Hydrogenation and the Staudinger Reaction.

Method A: Catalytic Transfer Hydrogenation

This is often the method of choice due to its efficiency, clean reaction profile, and operational simplicity. It avoids the use of high-pressure hydrogen gas by using a hydrogen donor in the presence of a metal catalyst.[11]

-

Causality of Choice: Ammonium formate is an excellent hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst. It decomposes in situ to produce hydrogen, ammonia, and carbon dioxide.[12] This method is generally fast, high-yielding, and the workup is straightforward.

-

Protocol:

-

Dissolve AZT (1 equivalent) in methanol in a round-bottom flask.

-

Add 10% Palladium on carbon (Pd/C, ~10-20% by weight of AZT).

-

Add ammonium formate (~5-10 equivalents) to the suspension.

-

Heat the mixture to reflux and stir for 1-3 hours.

-

Monitor the reaction by TLC for the complete consumption of AZT.

-

After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by silica gel chromatography or crystallization to yield AMT as a white solid.[13]

-

-

Expected Yield: >90%

Method B: Staudinger Reaction

The Staudinger reaction provides a very mild and chemoselective alternative for azide reduction, making it suitable for substrates with sensitive functional groups that might not be compatible with hydrogenation.[14]

-

Mechanism: The reaction proceeds in two distinct steps. First, a trialkyl- or triarylphosphine (commonly triphenylphosphine, PPh₃) attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate loses dinitrogen gas (N₂) to form an iminophosphorane. In the second step, this intermediate is hydrolyzed with water to yield the primary amine (AMT) and a phosphine oxide byproduct (triphenylphosphine oxide).[3][13]

Caption: Mechanism of the Staudinger Reaction for AMT synthesis.

-

Protocol:

-

Dissolve AZT (1 equivalent) in a solvent mixture such as THF and water.

-

Add triphenylphosphine (PPh₃, ~1.2-1.5 equivalents).

-

Stir the reaction at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The main challenge in the workup is the removal of the triphenylphosphine oxide byproduct. This is typically achieved by silica gel column chromatography.

-

-

Expected Yield: ~85-95%

Data Summary and Pathway Comparison

The following table summarizes the typical yields for the primary synthetic pathway and compares the two main methods for the final azide reduction step.

| Step | Starting Material | Product | Reagents | Typical Yield (%) | Reference(s) |

| 1. 5'-OH Protection | Thymidine | 5'-O-Tritylthymidine | Trityl chloride, Pyridine | 90-95 | [7] |

| 2. Anhydro Formation | 5'-O-Tritylthymidine | 5'-O-Trityl-2,3'-anhydrothymidine | MsCl/NaOH or Mitsunobu (PPh₃/DIAD) | 75-85 | [8] |

| 3. Azide Ring-Opening | 5'-O-Trityl-2,3'-anhydrothymidine | 5'-O-Trityl-AZT | LiN₃, DMF | 80-90 | [10] |

| 4. Deprotection | 5'-O-Trityl-AZT | AZT | 80% Acetic Acid | >95 | [6] |

| 5a. Azide Reduction (Hydrogenation) | AZT | AMT | Pd/C, Ammonium Formate | >90 | [13] |

| 5b. Azide Reduction (Staudinger) | AZT | AMT | PPh₃, H₂O | 85-95 | [3][14] |

Field Insights on Reduction Method Selection:

-

Catalytic Transfer Hydrogenation is generally preferred for its speed, high yield, and easier workup, as the catalyst is removed by simple filtration and the other byproducts are volatile. It is highly scalable.

-

The Staudinger Reaction is an excellent alternative when hydrogenation-sensitive groups are present in the molecule. However, the chromatographic removal of triphenylphosphine oxide can be tedious, especially on a large scale.

Conclusion

The synthesis of 3'-amino-3'-deoxythymidine is a well-established process that relies on fundamental principles of nucleoside chemistry, including protecting group strategy and stereocontrolled nucleophilic substitution. The pathway proceeding through the 3'-azido intermediate (AZT) is the most efficient and reliable route, offering high yields and excellent stereochemical control via a 2,3'-anhydro intermediate. The final reduction of the azide can be effectively accomplished by either catalytic transfer hydrogenation or the Staudinger reaction, providing flexibility for various laboratory settings and substrate requirements. This guide provides the necessary strategic insights and detailed protocols to enable researchers to successfully synthesize this important nucleoside analog for applications in drug discovery and biomedical research.

References

-

GlobalChemMall. (n.d.). 5-O-Trityl-2,3,-anhydrothymidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

-

Lewis, D. A., et al. (2010). Transition State Analysis of Thymidine Hydrolysis by Human Thymidine Phosphorylase. Journal of the American Chemical Society. [Link]

-

Ji, D., et al. (2016). Replication across Regioisomeric Ethylated Thymidine Lesions by Purified DNA Polymerases. ACS Chemical Biology. [Link]

-

Hocek, M., et al. (2021). Pathways of thymidine hypermodification. Nucleic Acids Research. [Link]

-

Wang, Y., et al. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]

-

Smellie, R. M., et al. (1962). The mechanism of formation of thymidine 5′-triphosphate by enzymes from Landschutz ascitestumour cells. Biochemical Journal. [Link]

-

Al-Huniti, M. H., & Li, W. (2012). The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction. Tetrahedron Letters. [Link]

-

Lee, S. Y., et al. (2009). Fermentative Production of Thymidine by a Metabolically Engineered Escherichia coli Strain. Applied and Environmental Microbiology. [Link]

-

Lee, H. J., et al. (1994). Synthesis and anti-HIV activity of steroidal prodrugs of 3'-azido-3'-deoxythymidine (AZT). Journal of Medicinal Chemistry. [Link]

-

SciSpace. (2011). Transition State Analysis of Thymidine Hydrolysis by Human Thymidine Phosphorylase. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,3'-anhydrothymidine. Retrieved from [Link]

-

The Science Snail. (2019). AZT – mechanism of action and organic synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2012). The SN2 Mechanism. Retrieved from [Link]

-

Erowid. (n.d.). Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Retrieved from [Link]

-

Magnani, M., et al. (1996). Synthesis and targeted delivery of an azidothymidine homodinucleotide conferring protection to macrophages against retroviral infection. Proceedings of the National Academy of Sciences. [Link]

-

Zenodo. (n.d.). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of AZT-Derived Scaffolds. Retrieved from [Link]

-

Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. [Link]

-

The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms. Retrieved from [Link]

-

Mehellou, Y., et al. (2009). AZT and AZT-monophosphate prodrugs incorporating HIV-protease substrate fragment: synthesis and evaluation as specific drug delivery systems. Journal of Medicinal Chemistry. [Link]

-

University of Calgary. (n.d.). Ch16: SN2 type reactions of Epoxides. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Editorial on Ring-Opening Reactions of Epoxides. Retrieved from [Link]

-

Chemical Methodologies. (2025). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. Retrieved from [Link]

Sources

- 1. Staudinger Ligation [sigmaaldrich.com]

- 2. prepchem.com [prepchem.com]

- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 4. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]

- 5. Pathways of thymidine hypermodification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Replication across Regioisomeric Ethylated Thymidine Lesions by Purified DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 12. zenodo.org [zenodo.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Staudinger Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Mechanism of Action of 3'-amino-3'-deoxythymidine as a DNA Chain Terminator

Abstract

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the action of 3'-amino-3'-deoxythymidine (3'-ADT), a potent nucleoside analog reverse transcriptase inhibitor (NRTI). We will dissect the journey of this molecule from a prodrug to an active chain terminator of viral DNA synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its metabolic activation, selective incorporation by viral reverse transcriptase, and the chemical basis of its therapeutic effect. Furthermore, we will explore the structural determinants of its selectivity and provide a detailed experimental protocol for assessing its inhibitory activity.

Introduction: The Strategic Disguise of a Nucleoside Analog

Nucleoside analog reverse transcriptase inhibitors (NRTIs) represent a cornerstone of antiretroviral therapy, particularly in the management of Human Immunodeficiency Virus (HIV).[1][2][3] These molecules are synthetic analogs of natural deoxynucleosides, the fundamental building blocks of DNA. Their therapeutic efficacy lies in their ability to act as "Trojan horses"; they are recognized and processed by viral enzymes, but ultimately halt the process of viral replication. 3'-amino-3'-deoxythymidine (3'-ADT) is a member of this class, closely related to the well-known drug Zidovudine (AZT).[4] The core of its mechanism, and that of other NRTIs, is the termination of the growing DNA chain during reverse transcription, a critical step in the retroviral life cycle.[5][6] This guide will elucidate the precise molecular events that enable 3'-ADT to execute this critical function.

Metabolic Activation: The Prerequisite for Potency

Like other NRTIs, 3'-ADT is administered as a prodrug and must undergo intracellular phosphorylation to become pharmacologically active.[5] This multi-step enzymatic conversion is carried out by host cellular kinases, transforming the unphosphorylated nucleoside into its active triphosphate form, 3'-amino-3'-deoxythymidine triphosphate (3'-ADT-TP).

The phosphorylation cascade is a critical determinant of the drug's efficacy and can be a rate-limiting factor.[5] The process for the closely related AZT has been well-characterized and serves as an excellent model for understanding 3'-ADT activation.[7][8]

-

Step 1: Monophosphorylation: The initial phosphorylation is typically catalyzed by cytosolic thymidine kinase. This enzyme adds the first phosphate group to the 5'-hydroxyl of 3'-ADT.[7]

-

Step 2: Diphosphorylation: The resulting monophosphate is then a substrate for thymidylate kinase, which adds the second phosphate group. This step is often the slowest in the activation pathway.[7]

-

Step 3: Triphosphorylation: The final phosphorylation to the active triphosphate form is carried out by other cellular kinases, such as nucleoside diphosphate kinase.

This intracellular transformation is crucial, as the triphosphate form is the actual substrate recognized by the viral reverse transcriptase.

Caption: Metabolic activation pathway of 3'-amino-3'-deoxythymidine (3'-ADT).

The Core Mechanism: Competitive Inhibition and Irreversible Chain Termination

The active 3'-ADT-TP exerts its antiviral effect at the heart of the viral replication machinery: the reverse transcriptase (RT) enzyme. The mechanism is twofold: competitive inhibition and DNA chain termination.

Competitive Inhibition

3'-ADT-TP structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP). This resemblance allows it to compete with dTTP for binding to the active site of the viral RT.[9] The efficiency of this competition is a key factor in its potency.

DNA Chain Termination

Once 3'-ADT-TP is incorporated into the nascent viral DNA strand, it brings the process of DNA elongation to an abrupt and irreversible halt.[6][9] This termination is the defining feature of its mechanism and stems from a critical structural modification: the replacement of the 3'-hydroxyl group (-OH) on the deoxyribose sugar with an amino group (-NH2).

The process of DNA polymerization, catalyzed by DNA polymerases and reverse transcriptases, involves the formation of a phosphodiester bond.[10][11] This bond is formed through a nucleophilic attack by the 3'-hydroxyl group of the last incorporated nucleotide on the alpha-phosphate of the incoming deoxynucleoside triphosphate (dNTP).[10] The absence of this 3'-hydroxyl group in the incorporated 3'-ADT monophosphate makes the formation of the next phosphodiester bond impossible.[6] The resulting DNA chain lacks the necessary chemical group to be further elongated, leading to premature termination of reverse transcription.

Caption: Mechanism of DNA chain termination by 3'-ADT at the RT active site.

The Basis of Selectivity: Exploiting the Nuances of Viral Enzymes

A critical aspect of any successful antiviral agent is its selective toxicity towards the virus while minimizing harm to the host. For 3'-ADT and its analogs, this selectivity is primarily achieved at the level of the polymerase.

Viral reverse transcriptases, particularly from HIV, exhibit a significantly higher affinity for 3'-ADT-TP (and AZT-TP) than the host's primary DNA polymerases, such as DNA polymerase α and δ.[9][12] This differential affinity means that the viral enzyme is much more likely to incorporate the chain-terminating analog than the host cell's polymerases.

The structural basis for this selectivity lies in subtle differences in the active sites of the viral and host enzymes. The more accommodating active site of HIV reverse transcriptase allows for the binding of the modified nucleoside analog, whereas the more stringent active site of human DNA polymerases tends to discriminate against it.

| Enzyme | Substrate/Inhibitor | Km (μM) | Ki (μM) | IC50 (μM) |

| HIV Reverse Transcriptase | dTTP | 2.8 | - | - |

| AZT-TP | - | 0.04 | ~0.05 | |

| Human DNA Polymerase α | dTTP | 2.4 | - | - |

| AZT-TP | - | 230 | >100 | |

| Human DNA Polymerase β | dTTP | 6.0 | - | - |

| AZT-TP | - | 73 | >100 |

Table 1: Comparative kinetics of AZT-TP inhibition of HIV reverse transcriptase and human DNA polymerases. Data for the closely related analog AZT illustrates the principle of selectivity.[7][9]

Experimental Protocol: In Vitro Reverse Transcriptase Assay for Chain Terminator Analysis

To empirically determine the inhibitory potential of compounds like 3'-ADT, an in vitro reverse transcriptase assay is a fundamental experimental approach. This protocol provides a framework for such an assay.

Principle

This assay measures the ability of a reverse transcriptase to synthesize a DNA strand using an RNA or DNA template and a primer. The incorporation of a radiolabeled or fluorescently tagged deoxynucleotide is quantified in the presence and absence of the inhibitor. A reduction in signal in the presence of the inhibitor indicates its activity.

Materials

-

Recombinant HIV-1 Reverse Transcriptase

-

Template/Primer: e.g., poly(rA)/oligo(dT)

-

Deoxynucleoside triphosphates (dATP, dGTP, dCTP)

-

Labeled dTTP (e.g., [α-³²P]dTTP or fluorescently labeled dTTP)

-

Unlabeled dTTP

-

3'-amino-3'-deoxythymidine triphosphate (3'-ADT-TP)

-

Assay Buffer: Tris-HCl, KCl, MgCl₂, DTT

-

Stop Solution: EDTA

-

TCA (Trichloroacetic acid) for precipitation

-

Glass fiber filters

-

Scintillation fluid and counter (for radiolabeling) or fluorescence plate reader

Methodology

-

Reaction Setup: On ice, prepare a master mix containing the assay buffer, dNTPs (excluding dTTP), the template/primer, and the reverse transcriptase enzyme.

-

Inhibitor and Substrate Addition: In individual reaction tubes, add varying concentrations of 3'-ADT-TP. Also, prepare control tubes with no inhibitor.

-

Initiation: To start the reaction, add a mix of labeled and unlabeled dTTP to each tube. Transfer the tubes to a 37°C water bath to allow the reaction to proceed.

-

Termination: After a defined incubation period (e.g., 30-60 minutes), stop the reaction by adding the stop solution.

-

Precipitation and Washing: Precipitate the newly synthesized DNA onto glass fiber filters using cold TCA. Wash the filters to remove unincorporated nucleotides.

-

Quantification:

-

For radiolabeled assays, place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

For fluorescent assays, the products can be captured and read on a suitable plate reader.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Caption: Experimental workflow for an in vitro reverse transcriptase assay.

Therapeutic Implications and Future Perspectives

The mechanism of DNA chain termination by 3'-ADT and other NRTIs has been a highly successful strategy in the fight against retroviral infections. Understanding this mechanism at a molecular level is crucial for several reasons:

-

Drug Design: It provides a rational basis for the design of new and improved NRTIs with enhanced potency, better selectivity, and a higher barrier to the development of drug resistance.

-

Resistance Mechanisms: Knowledge of the drug-target interaction helps in understanding how mutations in the reverse transcriptase enzyme can lead to drug resistance.[6]

-

Toxicity: Understanding the interaction with host polymerases can shed light on the mechanisms of drug-related toxicities and guide the development of safer alternatives.

Future research in this area will likely focus on developing nucleoside analogs that are more efficiently phosphorylated, have a higher affinity and selectivity for viral polymerases, and are effective against drug-resistant viral strains. The foundational principle of chain termination, so elegantly demonstrated by 3'-amino-3'-deoxythymidine, will undoubtedly continue to be a central theme in antiviral drug discovery.

References

- Yoshida, Y., Honma, M., & Abe, H. (2020). Structure, Synthesis and Inhibition Mechanism of Nucleoside Analogues as HIV‐1 Reverse Transcriptase Inhibitors (NRTIs). ChemMedChem.

- Yoshida, Y., Honma, M., & Abe, H. (2021). Structure, Synthesis and Inhibition Mechanism of Nucleoside Analogues as HIV-1 Reverse Transcriptase Inhibitors (NRTIs). PubMed.

- Singh, K., & Kumar, R. (2020). Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics.

- Menéndez-Arias, L. (2008). Mechanisms of resistance to nucleoside analogue inhibitors of HIV-1 reverse transcriptase. Virus Research.

- Yoshida, Y., Honma, M., & Abe, H. (2021). Structure, Synthesis and Inhibition Mechanism of Nucleoside Analogues as HIV‐1 Reverse Transcriptase Inhibitors (NRTIs).

- Ono, K., et al. (1990). Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases. PubMed.

- PubChem. (n.d.). 3'-Amino-3'-deoxythymidine.

- PubChem. (n.d.). Thymidine, 3'-amino-3'-deoxy-.

- Biosynth. (n.d.). 3'-Amino-3'-deoxythymidine. Biosynth.

- Furman, P. A., et al. (1986). 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase. PubMed.

- Furman, P. A., et al. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase.

- PubChem. (n.d.). 3'-Amino-3'-deoxythimidine glucuronide.

- Veeprho. (n.d.). 3'-Amino-3'-deoxythymidine. Veeprho.

- Byars, N., & Kidson, C. (1982).

- Furman, P. A., et al. (1986). Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase. PubMed.

- The Crux. (2023). DNA Replication ELONGATION - DNA Synthesis Biochemistry. YouTube.

- BYJU'S. (n.d.).

Sources

- 1. Structure, Synthesis and Inhibition Mechanism of Nucleoside Analogues as HIV‐1 Reverse Transcriptase Inhibitors (NRTIs) | Semantic Scholar [semanticscholar.org]

- 2. Structure, Synthesis and Inhibition Mechanism of Nucleoside Analogues as HIV-1 Reverse Transcriptase Inhibitors (NRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. veeprho.com [veeprho.com]

- 5. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of resistance to nucleoside analogue inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphorylation of 3'-azido-3'-deoxythymidine and selective interaction of the 5'-triphosphate with human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. byjus.com [byjus.com]

- 12. Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 3'-Amino-3'-deoxythymidine

A Senior Application Scientist's Synthesis of its Journey from a Laboratory Curiosity to a Molecule of Significant Biological Interest

Foreword: The Era of Nucleoside Analogs - A Paradigm Shift in Chemotherapy

The mid-20th century marked a pivotal era in medicinal chemistry, characterized by the strategic design of molecules that could deceptively interact with the fundamental machinery of life. The "rational drug design" approach, though in its infancy, was beginning to yield compounds that could act as fraudulent nucleosides. These molecular mimics, bearing subtle yet critical alterations to the sugar or base moieties of their natural counterparts, were conceived to disrupt the intricate processes of DNA and RNA synthesis. This strategy laid the groundwork for the development of a plethora of antiviral and anticancer agents that remain cornerstones of modern medicine. It is within this exciting scientific landscape that 3'-amino-3'-deoxythymidine (AMT), a fascinating and potent nucleoside analog, emerged. This guide provides an in-depth exploration of its discovery, synthesis, mechanism of action, and biological significance, tailored for researchers, scientists, and drug development professionals.

Part 1: The Genesis of 3'-Amino-3'-deoxythymidine - A Tale of Serendipity and Scientific Pursuit

The story of 3'-amino-3'-deoxythymidine is intrinsically linked to the pioneering work of Dr. Jerome Horwitz and his colleagues at the Michigan Cancer Foundation in the 1960s. Their primary objective was the synthesis of novel compounds for cancer chemotherapy. The underlying hypothesis was that by introducing "fraudulent nucleosides" into rapidly dividing cancer cells, the machinery of DNA replication could be arrested, thereby halting tumor growth.

In 1964, Horwitz's team published a seminal paper in the Journal of Organic Chemistry detailing the synthesis of various nucleoside analogs, including the precursor to AMT, 3'-azido-3'-deoxythymidine (AZT).[1] The initial focus of this research was on creating compounds that could serve as intermediates for further chemical modifications. The 3'-azido group was particularly attractive due to its versatility as a synthetic handle.

While the direct synthesis of 3'-amino-3'-deoxythymidine was not the primary focus of this initial publication, the groundwork was laid. The conversion of the 3'-azido group to a 3'-amino group was a logical subsequent step for chemists exploring structure-activity relationships. It was later established that AMT is a significant metabolite of AZT in vivo, a discovery that spurred further investigation into its own biological properties and potential toxicities.[2]

Part 2: The Synthesis of 3'-Amino-3'-deoxythymidine - From an Azido Precursor to a Bioactive Molecule

The most prevalent and efficient route to 3'-amino-3'-deoxythymidine involves the chemical reduction of its stable precursor, 3'-azido-3'-deoxythymidine (AZT). Several methodologies have been developed to achieve this transformation, each with its own advantages in terms of yield, purity, and reaction conditions.

Key Synthetic Approaches:

-

Catalytic Hydrogenation: A common and effective method involves the hydrogenation of AZT over a palladium catalyst (e.g., palladium on carbon). This method is often clean and provides high yields of the desired amine. A notable advancement in this approach is the use of ammonium formate as a source of hydrogen, which has been reported to result in almost quantitative yields and significantly reduced reaction times.[3]

-

Thiol-Mediated Reduction: Thiols, such as dithiothreitol (DTT), glutathione, and β-mercaptoethanol, have been shown to quantitatively reduce the azido group of AZT to an amine under mild, physiological conditions (pH 7.2, 37°C).[4] The reaction kinetics are first-order in both AZT and the thiol reducing agent.[4] This method is particularly suitable for water-soluble azido compounds that may be sensitive to the conditions of catalytic hydrogenation.[4]

-

Sodium Borohydride Reduction: An improved synthesis of AMT from 3'-azido-5'-O-trityl-3'-deoxythymidine using sodium borohydride has also been described, offering another viable synthetic route.[5]

The choice of synthetic method often depends on the scale of the reaction, the desired purity, and the available laboratory resources. For instance, the thiol-mediated reduction, while effective, may require chromatographic purification to remove the thiol reagents and their oxidized products.

Figure 1: Synthetic pathways for the preparation of 3'-amino-3'-deoxythymidine (AMT) from its precursor, 3'-azido-3'-deoxythymidine (AZT), via various reduction methodologies.

Part 3: The Molecular Mechanism of Action - A Two-Pronged Attack on DNA Metabolism

The biological activity of 3'-amino-3'-deoxythymidine stems from its ability to interfere with DNA synthesis and maintenance. Upon entering the cell, AMT is phosphorylated by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form, 3'-amino-3'-deoxythymidine-5'-triphosphate (AMT-TP). This metabolic activation is a prerequisite for its cytotoxic effects.

Inhibition of DNA Polymerase:

The primary mechanism of action of AMT is the competitive inhibition of DNA polymerase. Specifically, AMT-TP acts as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[6] Studies on L1210 murine leukemia cells have shown that AMT-TP inhibits DNA polymerase-alpha with a Ki of 3.3 µM, while the Km for dTTP was 8 µM.[6] This inhibition leads to a decrease in the incorporation of thymidine into newly synthesized DNA.[6] Due to the presence of the 3'-amino group instead of a 3'-hydroxyl group, the incorporation of AMT into a growing DNA strand would also act as a chain terminator, as the formation of a phosphodiester bond with the subsequent nucleotide is not possible.

Inhibition of 3' to 5' Exonuclease Activity:

In addition to the direct inhibition of DNA synthesis, the monophosphate form of AMT (AMT-MP) has been found to be a potent inhibitor of the 3' to 5' exonuclease activity associated with mammalian DNA polymerases, such as DNA polymerase delta.[7] This exonuclease function is a crucial proofreading mechanism that removes misincorporated nucleotides during DNA replication. Inhibition of this proofreading activity by AMT-MP could lead to an accumulation of mutations and may also potentiate the effects of other nucleoside analogs, like AZT, by preventing their excision from the DNA.[7] The inhibition of 3' to 5' exonuclease activity by AMT-MP was found to be more potent than that of AZT-monophosphate (AZT-MP).[7]

Figure 2: The dual mechanism of action of 3'-amino-3'-deoxythymidine (AMT). Following cellular phosphorylation to its active triphosphate form (AMT-TP), it competitively inhibits DNA polymerase-alpha. The monophosphate form (AMT-MP) inhibits the 3' to 5' exonuclease proofreading function.

Part 4: Biological Activities and Applications - From Cytotoxicity to Oligonucleotide Synthesis

The unique chemical structure and mechanism of action of 3'-amino-3'-deoxythymidine have led to the exploration of its utility in various biological contexts, primarily focusing on its cytotoxic and antineoplastic properties, as well as its application in nucleic acid chemistry.

Antineoplastic and Cytotoxic Effects:

AMT has demonstrated significant growth inhibitory activity against several cancer cell lines. Early studies revealed its effectiveness against L1210 murine leukemia.[6] Subsequent research confirmed its activity against human T-cell acute lymphoblastoid leukemia cell lines, such as CCRF-HSB-2, and KB cells.[8] The cytotoxic effects are a direct consequence of the inhibition of DNA synthesis.[8]

| Cell Line | Organism | Cell Type | Reported Activity of 3'-Amino-3'-deoxythymidine |

| L1210 | Mouse | Leukemia | Decreased incorporation of thymidine into DNA[6] |

| CCRF-HSB-2 | Human | T-cell Acute Lymphoblastoid Leukemia | Growth inhibition and inhibition of DNA synthesis[8] |

| KB | Human | Oral Epidermoid Carcinoma | Tested for cell growth inhibition[8] |

| CCRF-CEM | Human | T-cell Acute Lymphoblastoid Leukemia | Potent growth inhibition[9] |

Table 1: Summary of reported antineoplastic and cytotoxic activities of 3'-amino-3'-deoxythymidine in various cancer cell lines.

Application in Oligonucleotide Synthesis:

The 3'-amino group of AMT provides a valuable modification for the synthesis of specialized oligonucleotides. Oligonucleotides terminated with a 3'-amino group have been shown to form unusually stable complexes with complementary poly(dA) and poly(A) strands. This enhanced stability is attributed to the altered charge and hydrogen bonding potential at the 3'-terminus. This property makes 3'-amino-3'-deoxythymidine a useful building block for creating probes and other nucleic acid-based tools with enhanced binding affinity.

Part 5: Experimental Protocols - A Guide for the Bench Scientist

To facilitate further research into the properties and applications of 3'-amino-3'-deoxythymidine, this section provides foundational experimental protocols for its synthesis and the evaluation of its cytotoxic activity.

Protocol 1: Synthesis of 3'-Amino-3'-deoxythymidine via Catalytic Hydrogenation of AZT

This protocol is a generalized procedure based on the principles of catalytic hydrogenation. Researchers should consult specific literature for detailed optimization.

Materials:

-

3'-Azido-3'-deoxythymidine (AZT)

-

10% Palladium on activated carbon (Pd/C)

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂) supply or ammonium formate

-

Inert gas (e.g., Argon or Nitrogen)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

In a round-bottom flask, dissolve 3'-azido-3'-deoxythymidine (1 equivalent) in anhydrous methanol.

-

Carefully add 10% Pd/C (typically 10-20% by weight of AZT) to the solution under an inert atmosphere.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and refill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to yield pure 3'-amino-3'-deoxythymidine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Materials:

-

Cancer cell line of interest (e.g., CCRF-CEM)

-

Complete cell culture medium

-

96-well cell culture plates

-

3'-Amino-3'-deoxythymidine (AMT) stock solution (dissolved in a suitable solvent like DMSO or water)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

-

Prepare serial dilutions of AMT in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of AMT. Include a vehicle control (medium with the solvent used for the AMT stock).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

After the MTT incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each AMT concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the AMT concentration to determine the IC50 value (the concentration of AMT that inhibits cell growth by 50%).

Figure 3: A generalized workflow for determining the cytotoxicity of 3'-amino-3'-deoxythymidine (AMT) using the MTT assay.

Conclusion: A Molecule of Enduring Interest

From its origins in the quest for anticancer agents to its role as a metabolite of a landmark antiviral drug, 3'-amino-3'-deoxythymidine has carved its own niche in the field of medicinal chemistry and molecular biology. Its dual mechanism of action, targeting both DNA polymerase and the proofreading 3' to 5' exonuclease activity, makes it a compelling molecule for further study. The foundational research on AMT has not only contributed to our understanding of nucleoside analog cytotoxicity but has also provided valuable tools for the synthesis of modified oligonucleotides. As the search for more selective and potent chemotherapeutic agents continues, the lessons learned from the discovery and history of 3'-amino-3'-deoxythymidine will undoubtedly continue to inspire and inform the next generation of drug development professionals.

References

-

Horwitz, J. P., Chua, J., & Noel, M. (1964). Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. The Journal of Organic Chemistry, 29(7), 2076–2078. [Link]

-

Ashida, N., Asano, S., & Kohda, K. (1994). 3-Aminothymidine Inhibits Growth of Cultured Human T-cell Acute Lymphoblastoid Leukemia Cells. Anticancer Research, 14(5A), 2061-2. [Link]

-

Seregin, K. V., Chudinov, M. V., Iurkevich, A. M., & Shvets, V. I. (2005). [Efficient synthesis of 3'-amino-3'-deoxythymidine derivatives]. Bioorganicheskaia khimiia, 31(2), 147–150. [Link]

-

Hoetelmans, R. M., van Heeswijk, R. P., Meenhorst, P. L., Mulder, J. W., & Beijnen, J. H. (1997). Penetration of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of zidovudine, into the cerebrospinal fluid of HIV-1-infected patients. Journal of Acquired Immune Deficiency Syndromes and Human Retrovirology, 15(2), 131–136. [Link]

-

Celewicz, L., Urjasz, W., & Golankiewicz, K. (1993). Synthesis of 3′-N-Substituted 3′-Amino-3′-Deoxythymidine Derivatives. Nucleosides and Nucleotides, 12(9), 945-953. [Link]

-

Handlon, A. L., & Oppenheimer, N. J. (1988). Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications. Pharmaceutical research, 5(5), 297–299. [Link]

-

Asano, S., Yokoyama, Y., & Kohda, K. (1997). Growth inhibition of cultured human leukemia cells by 3-aminothymidine and its analogue. Anticancer Research, 17(2A), 823-826. [Link]

-

Fischer, P. H., Vazquez-Padua, M. A., Reznikoff, C. A., & Ratschan, W. J. (1984). Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. Molecular pharmacology, 25(3), 441–445. [Link]

-

Borders, D. B., & Kishi, Y. (1994). Inhibition of mammalian DNA polymerase-associated 3' to 5' exonuclease activity by 5'-monophosphates of 3'-azido-3'-deoxythymidine and 3'-amino-3'-deoxythymidine. Biochemical pharmacology, 47(8), 1463–1466. [Link]

Sources

- 1. Selective action of 3'-azido-3'-deoxythymidine 5'-triphosphate on viral reverse transcriptases and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of a 3′-azido-3′-deoxythymidine (AZT) derivative, which is blood–brain barrier permeable - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. [Efficient synthesis of 3'-amino-3'-deoxythymidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of mammalian DNA polymerase-associated 3' to 5' exonuclease activity by 5'-monophosphates of 3'-azido-3'-deoxythymidine and 3'-amino-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Aminothymidine inhibits growth of cultured human T-cell acute lymphoblastoid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Growth inhibition of cultured human leukemia cells by 3-aminothymidine and its analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 3'-amino-3'-deoxythymidine

An In-depth Technical Guide to 3'-Amino-3'-deoxythymidine: Physicochemical Properties, Synthesis, and Biological Activity

Introduction

3'-Amino-3'-deoxythymidine (AMT), a synthetic analogue of the natural nucleoside thymidine, holds a significant position in medicinal chemistry and drug development.[1] It is primarily recognized as a principal metabolite of the renowned antiretroviral drug Zidovudine (AZT, 3'-azido-3'-deoxythymidine), which is widely used in the treatment of HIV infection.[2] The structural distinction of AMT lies in the substitution of the 3'-hydroxyl group of the deoxyribose sugar with an amino group. This modification profoundly influences its biological activity, imparting it with notable antineoplastic properties but also significant cytotoxicity.[1][3]

This guide provides a comprehensive overview of the core physical and chemical properties of AMT, its synthesis, and its mechanism of action, offering valuable insights for researchers, scientists, and professionals engaged in drug development and nucleoside chemistry.

Physicochemical Characteristics

The fundamental physical and chemical properties of 3'-amino-3'-deoxythymidine are summarized below. These data are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 52450-18-7 | [4][5] |

| Molecular Formula | C₁₀H₁₅N₃O₄ | [4][5] |

| Molecular Weight | 241.24 g/mol | [2][6] |

| Appearance | Off-white to yellow solid/powder | [2][5][7] |

| Melting Point | 161-162 °C | [2][5] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol. | [2][8] |

| Storage Conditions | Store at 2-8°C or -20°C, in a well-closed container. It is noted to be hygroscopic and should be stored under an inert atmosphere. | [2][5][9] |

| IUPAC Name | 1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | [6][10][11] |

| Synonyms | AMT, 3'-Aminothymidine, 3'-Deoxy-3'-aminothymidine | [2][5][10] |

Synthesis and Chemical Reactivity

Synthetic Pathways

The most prevalent and efficient method for synthesizing 3'-amino-3'-deoxythymidine is through the chemical reduction of its precursor, 3'-azido-3'-deoxythymidine (AZT).[1] The azide group at the 3' position is readily converted to an amino group, a transformation that is central to obtaining AMT.

Several reduction strategies have been reported, with catalytic hydrogenation being a common and effective approach.[1] A particularly efficient method involves the use of a palladium catalyst with ammonium formate as the hydrogen source, which can achieve nearly quantitative yields (97-98%).[1][12] This method is often preferred due to its high efficiency and shorter reaction times compared to other reducing agents like dithiothreitol.[1]

Other reported methods for the reduction of the azide group in AZT to synthesize AMT include the use of:

-

NaBH₄ (Sodium borohydride)[1]

-

Thiols, such as β-mercaptoethanol or dithiothreitol[1]

-

Triphenylphosphine[1]

The general synthetic scheme is illustrated below.

Chemical Reactivity

The chemical reactivity of AMT is largely dictated by the primary amino group at the 3' position of the deoxyribose ring. This nucleophilic group serves as a key handle for chemical modifications and the synthesis of various derivatives. AMT is utilized as a building block for creating oligonucleotides with nitrogen-containing internucleotide linkages and for attaching labels during DNA sequencing.[1] The ability to derivatize this amino group has been extensively explored in the search for potential pharmacophores with improved therapeutic indices and reduced toxicity compared to the parent compound.[1]

Analytical Characterization Protocols

The identity and purity of 3'-amino-3'-deoxythymidine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying AMT in various matrices, including plasma, and for assessing its purity.[13][14] A sensitive method involves pre-column derivatization to enhance detection.[13]

Protocol: HPLC Quantification of AMT in Plasma [13]

-

Sample Preparation (Extraction):

-

To 200 µL of plasma, add an appropriate internal standard.

-

Extract the sample with a mixture of tert-butyl methyl ether and 1-butanol (6:4, v/v).

-

Vortex and centrifuge to separate the phases.

-

Transfer the organic layer to a new tube and back-extract AMT into a basified aqueous phase.

-

Neutralize the aqueous phase with a phosphate buffer.

-

-

Derivatization:

-

Add a solution of fluorescamine to the neutralized extract to label the primary amino group of AMT.

-

Allow the reaction to proceed for a specified time at room temperature.

-

-

Chromatographic Conditions:

-

Quantification:

-

Generate a standard curve using known concentrations of AMT.

-

Calculate the concentration of AMT in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of AMT, confirming the presence of the thymine base, the deoxyribose sugar, and the characteristic shifts associated with the 3'-amino group.

-

Mass Spectrometry (MS): MS is employed to confirm the molecular weight (241.24 g/mol ) and fragmentation pattern of the molecule, providing definitive structural evidence.[6]

Biological Activity and Mechanism of Action

Metabolic Origin and Antineoplastic Activity

3'-amino-3'-deoxythymidine is a known metabolite of AZT, likely formed in liver cells via reduction by cytochrome P-450.[1] While its precursor, AZT, is famous for its anti-HIV activity, AMT itself exhibits a distinct biological profile characterized by potent antineoplastic (anti-cancer) properties.[1] It has demonstrated significant cytotoxic effects against various cancer cell lines, including L1210 murine leukemia.[1][3] However, its high toxicity has precluded its direct use as a therapeutic agent.[1]

Mechanism of Action: DNA Polymerase Inhibition

The primary mechanism of action for AMT's cytotoxicity involves the inhibition of DNA synthesis.[3] To become active, AMT must first be phosphorylated intracellularly by cellular kinases to its mono-, di-, and ultimately triphosphate derivative, 3'-amino-3'-deoxythymidine-5'-triphosphate (AMT-TP).[3]

Key steps in the mechanism are:

-

Intracellular Phosphorylation: AMT is taken up by cells and sequentially phosphorylated to AMT-monophosphate (AMT-MP), AMT-diphosphate (AMT-DP), and the active AMT-triphosphate (AMT-TP).[3]

-

Competitive Inhibition: AMT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for binding to DNA polymerase.[3] Studies have shown a Ki of 3.3 µM for AMT-TP against DNA polymerase-alpha.[3]

-

Chain Termination: Due to the absence of a 3'-hydroxyl group (replaced by the amino group), the incorporation of AMT-monophosphate into a growing DNA strand would prevent the formation of the subsequent 3'-5' phosphodiester bond. This acts as a DNA chain terminator, halting DNA replication and leading to cell death.[15] This mechanism is analogous to that of its parent compound, AZT, in inhibiting viral reverse transcriptase.[15]

References

-

Dalton Research Molecules. 3'-Amino-3'-Deoxythymidine | CAS 52450-18-7. [Link]

-

Kukhanova, M., et al. (2005). An Efficient Synthesis of 3'-Amino-3'-Deoxythymidine Derivatives. Russian Journal of Bioorganic Chemistry, 31(2), 147-150. [Link]

-

PubMed. [Efficient synthesis of 3'-amino-3'-deoxythymidine derivatives]. Bioorganicheskaia khimiia, 31(2), 147-150. [Link]

-

Fridland, A., et al. (1979). Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine. Cancer Research, 39(8), 3090-3094. [Link]

-

PubChem. 3'-Amino-3'-deoxythymidine. [Link]

-

Veeprho. 3'-Amino-3'-deoxythymidine | CAS 52450-18-7. [Link]

-

Zhang, S., et al. (2016). Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates. Chemical Communications, 52(11), 2341-2344. [Link]

-

RSC Publishing. Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates. [Link]

-

Semantic Scholar. An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT). [Link]

-

PubChem. 3'-Aminothymidine. [Link]

-

Elwell, L. P., et al. (1987). Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U). Antimicrobial Agents and Chemotherapy, 31(2), 274-280. [Link]

-

PubChem. Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro-. [Link]

-

Lin, T. S., & Prusoff, W. H. (1978). Synthesis and biological activity of several amino analogs of thymidine. Journal of Medicinal Chemistry, 21(1), 109-112. [Link]

-

PubChem. 3'-Amino-3'-deoxythimidine glucuronide. [Link]

-

Pharmaffiliates. 3'-Amino-3'-deoxythymidine | CAS No : 52450-18-7. [Link]

-

NIH. 3′-Azido-3′-deoxythymidine (AZT) inhibits thymidine phosphorylation in isolated rat liver mitochondria: A possible mechanism of AZT hepatotoxicity. [Link]

-

PubMed. Practical and concise synthesis of nucleoside analogs. [Link]

-

Springer Nature Experiments. Practical and concise synthesis of nucleoside analogs. [Link]

-

Research Collection. Random synthesis and biological characterization of nucleoside analogs. [Link]

-

NIH. Nucleoside Analogs: A Review of Its Source and Separation Processes. [Link]

-

Zhou, X. J., & Sommadossi, J. P. (1994). Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection. Journal of Chromatography B: Biomedical Applications, 656(2), 389-396. [Link]

-

Stenhilber, D., et al. (1993). Determination of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of 3'-azido-3'-deoxythymidine, in human plasma by ion-pair high-performance liquid chromatography. Journal of Chromatography, 622(2), 235-242. [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. Molecular basis of the antineoplastic activity of 3'-amino-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3'-Amino-3'-Deoxythymidine | CAS 52450-18-7 [daltonresearchmolecules.com]

- 5. echemi.com [echemi.com]

- 6. 3'-Aminothymidine | C10H15N3O4 | CID 108074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. usbio.net [usbio.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. veeprho.com [veeprho.com]

- 11. 3’-Amino-3’-deoxythymidine | LGC Standards [lgcstandards.com]

- 12. [Efficient synthesis of 3'-amino-3'-deoxythymidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of 3'-amino-3'-deoxythymidine, a toxic catabolite of 3'-azido-3'-deoxythymidine (zidovudine) in human plasma by high-performance liquid chromatography using precolumn derivatization with fluorescamine and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of 3'-amino-3'-deoxythymidine, a cytotoxic metabolite of 3'-azido-3'-deoxythymidine, in human plasma by ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibacterial activity and mechanism of action of 3'-azido-3'-deoxythymidine (BW A509U) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3'-Amino-3'-deoxythymidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a promising molecule from the laboratory bench to a clinical candidate is fraught with challenges. Among the most fundamental of these is the molecule's solubility. A compound's ability to dissolve in various solvents dictates its formulation possibilities, its route of administration, and ultimately, its bioavailability and therapeutic efficacy. 3'-Amino-3'-deoxythymidine (AMT), a nucleoside analog and a metabolite of the antiretroviral drug Zidovudine (AZT), is a compound of significant interest. A thorough understanding of its solubility characteristics is paramount for its potential development and application. This guide provides a comprehensive technical overview of the solubility of 3'-amino-3'-deoxythymidine, offering insights into its behavior in different solvent systems, the underlying physicochemical principles, and practical methodologies for its assessment.

Physicochemical Profile of 3'-Amino-3'-deoxythymidine

A molecule's solubility is intrinsically linked to its structural and electronic properties. Understanding these foundational characteristics is the first step in predicting and interpreting its solubility behavior.

Molecular Structure and Key Functional Groups:

3'-Amino-3'-deoxythymidine is a derivative of the naturally occurring nucleoside, thymidine. The key structural modification is the replacement of the hydroxyl group (-OH) at the 3' position of the deoxyribose sugar with an amino group (-NH2). This seemingly subtle change has profound implications for the molecule's polarity, hydrogen bonding capacity, and acid-base properties.

-

Thymine Base: The pyrimidine base, thymine, contributes to the molecule's ability to engage in hydrogen bonding through its two carbonyl groups and the N-H group.

-

Deoxyribose Sugar: The deoxyribose moiety, with its remaining hydroxyl group at the 5' position, provides hydrophilicity.

-